molecular formula C6H12O B6588915 3-ethoxy-2-methylprop-1-ene CAS No. 24309-28-2

3-ethoxy-2-methylprop-1-ene

Cat. No.: B6588915
CAS No.: 24309-28-2
M. Wt: 100.16 g/mol
InChI Key: CVEARUDSOVGFAJ-UHFFFAOYSA-N
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Description

3-ethoxy-2-methylprop-1-ene is an organic compound with the molecular formula C6H12O. It is characterized by the presence of an ether group and a double bond, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-ethoxy-2-methylprop-1-ene can be synthesized through various methods. One common approach involves the reaction of 2-methylprop-1-ene with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-methylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-ethoxy-2-methylprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methylprop-1-ene involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it targets specific functional groups to form aldehydes or ketones .

Properties

IUPAC Name

3-ethoxy-2-methylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-7-5-6(2)3/h2,4-5H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEARUDSOVGFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947142
Record name 3-Ethoxy-2-methylprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24309-28-2
Record name 3-Ethoxy-2-methylprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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